Orthogonal Dual Reactivity: Acetyl and Azide Handles Enable Sequential Bioconjugation
N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride possesses two chemically distinct reactive groups — an acetyl (Ac) moiety and an azide moiety — enabling sequential, site-specific orthogonal conjugation. The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, as well as strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . The acetyl group provides an orthogonal handle for amine acylation under mild conditions. In contrast, mono-functional Cy7 azide derivatives (e.g., Cyanine7 azide, CAS 1557149-65-1) possess only a single reactive azide group, precluding sequential dual-labeling without additional synthetic steps [1]. Similarly, N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS 2107273-84-5) contains two azide groups, enabling dual click reactions but lacking the orthogonal reactivity required for differential conjugation chemistries in a single step .
| Evidence Dimension | Number and Type of Reactive Handles |
|---|---|
| Target Compound Data | 2 reactive handles: 1 azide group (CuAAC/SPAAC) + 1 acetyl group (amine acylation) |
| Comparator Or Baseline | Cy7 azide (non-PEGylated): 1 azide group only; N,N'-bis-(azide-PEG3)-Cy7: 2 azide groups only |
| Quantified Difference | Target compound provides orthogonal reactivity (two distinct reaction chemistries) versus single chemistry or duplicate chemistries in comparators |
| Conditions | Structural analysis based on molecular composition (C₄₃H₅₈ClN₅O₇ for target; C₄₆H₆₂Cl₂N₈O₆ for bis-azide comparator) |
Why This Matters
This orthogonal reactivity is essential for constructing PROTAC molecules or dual-labeled bioconjugates where sequential, site-specific attachment of distinct functional moieties is required without cross-reactivity or protection/deprotection steps.
- [1] Amerigo Scientific. Cy7 azide (non-sulfonated). Product Description. View Source
